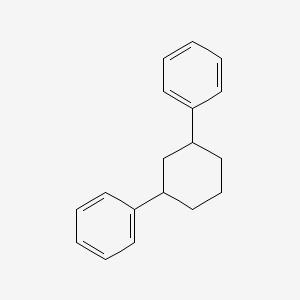
Triphosphoric acid, 2-(hexyloxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphosphoric acid, 2-(hexyloxy)ethyl ester is a chemical compound with the molecular formula C8H21O11P3 . It contains a total of 43 atoms, including 21 hydrogen atoms, 8 carbon atoms, 11 oxygen atoms, and 3 phosphorus atoms . This compound is part of the triphosphoric acid esters family, which are known for their diverse applications in various fields.
Méthodes De Préparation
The synthesis of triphosphoric acid, 2-(hexyloxy)ethyl ester involves the esterification of triphosphoric acid with 2-(hexyloxy)ethanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
Triphosphoric acid, 2-(hexyloxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Triphosphoric acid, 2-(hexyloxy)ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of triphosphoric acid, 2-(hexyloxy)ethyl ester involves its interaction with specific molecular targets and pathways. It can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Triphosphoric acid, 2-(hexyloxy)ethyl ester can be compared with other similar compounds, such as:
Triphosphoric acid, mono(2-oxoethyl) ester: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Phosphoric acid, tris(2-ethylhexyl) ester: This compound is used in different industrial applications and has unique physical and chemical properties.
The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and applications.
Propriétés
Numéro CAS |
69011-13-8 |
|---|---|
Formule moléculaire |
C8H21O11P3 |
Poids moléculaire |
386.17 g/mol |
Nom IUPAC |
[2-hexoxyethoxy(hydroxy)phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H21O11P3/c1-2-3-4-5-6-16-7-8-17-21(12,13)19-22(14,15)18-20(9,10)11/h2-8H2,1H3,(H,12,13)(H,14,15)(H2,9,10,11) |
Clé InChI |
HVJAIELIHZCBGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)




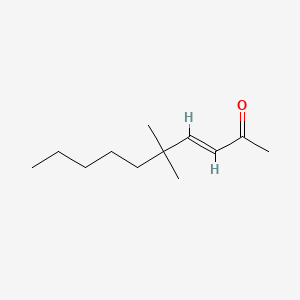
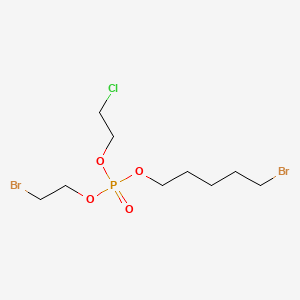

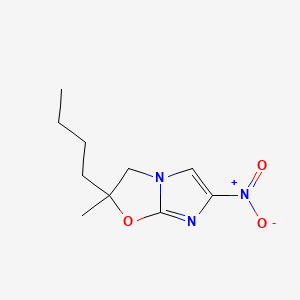
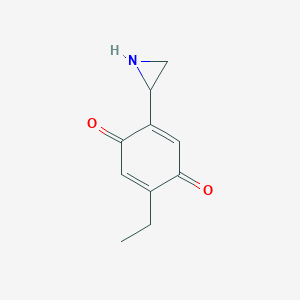
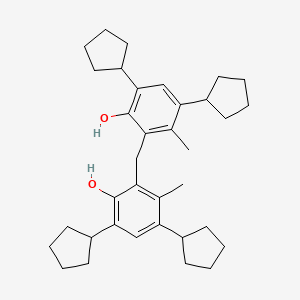
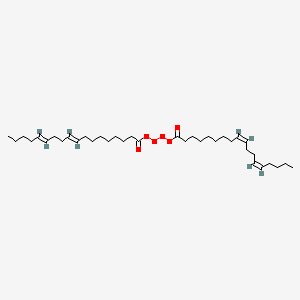
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)
